molecular formula C17H16N4O4S B7468460 4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-3H-phthalazine-1-carboxamide

4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-3H-phthalazine-1-carboxamide

Cat. No. B7468460
M. Wt: 372.4 g/mol
InChI Key: UMBVGPZMQVVYMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-3H-phthalazine-1-carboxamide, also known as PTC-209, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This compound has shown promising results in preclinical studies and has been shown to have a unique mechanism of action that sets it apart from other cancer treatments.

Mechanism of Action

4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-3H-phthalazine-1-carboxamide works by binding to the BMI-1 protein and preventing it from functioning properly. This protein is involved in the regulation of gene expression and is overexpressed in many types of cancer. By inhibiting BMI-1, 4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-3H-phthalazine-1-carboxamide can prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects:
4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-3H-phthalazine-1-carboxamide has been shown to have a number of biochemical and physiological effects. In preclinical studies, it has been shown to inhibit the growth of cancer cells and reduce the size of tumors. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-3H-phthalazine-1-carboxamide in lab experiments is that it has a unique mechanism of action that sets it apart from other cancer treatments. This makes it a promising candidate for further study. However, one limitation of using 4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-3H-phthalazine-1-carboxamide in lab experiments is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

Future Directions

There are several future directions for research on 4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-3H-phthalazine-1-carboxamide. One area of interest is in combination therapies, where 4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-3H-phthalazine-1-carboxamide is used in combination with other cancer treatments to enhance their effectiveness. Another area of interest is in exploring the potential use of 4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-3H-phthalazine-1-carboxamide in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Finally, further research is needed to determine the safety and efficacy of 4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-3H-phthalazine-1-carboxamide in clinical trials, and to develop new formulations and delivery methods for this promising compound.

Synthesis Methods

The synthesis method of 4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-3H-phthalazine-1-carboxamide involves the reaction of 2-(4-sulfamoylphenyl)ethylamine with phthalic anhydride in the presence of acetic anhydride and sulfuric acid. This reaction produces 4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-3H-phthalazine-1-carboxamide as a white solid with a purity of over 99%.

Scientific Research Applications

4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-3H-phthalazine-1-carboxamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of BMI-1, a protein that is overexpressed in many types of cancer and is associated with cancer stem cells. By inhibiting BMI-1, 4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-3H-phthalazine-1-carboxamide has the potential to prevent the growth and spread of cancer cells.

properties

IUPAC Name

4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-3H-phthalazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O4S/c18-26(24,25)12-7-5-11(6-8-12)9-10-19-17(23)15-13-3-1-2-4-14(13)16(22)21-20-15/h1-8H,9-10H2,(H,19,23)(H,21,22)(H2,18,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMBVGPZMQVVYMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NNC2=O)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-3H-phthalazine-1-carboxamide

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